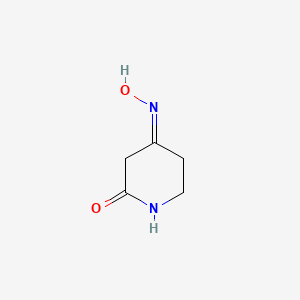

(4Z)-4-(hydroxyimino)piperidin-2-one

Description

(4Z)-4-(Hydroxyimino)piperidin-2-one is a cyclic ketone-imine hybrid featuring a six-membered piperidin-2-one ring with a hydroxyimino substituent at the 4th position in the Z-configuration. This structural motif is critical in medicinal chemistry due to its ability to act as a nucleoside analog precursor. Notably, it serves as a key intermediate in the synthesis of molnupiravir (C₁₃H₁₉N₃O₇, MW 329.31 g/mol), a ribonucleoside antiviral prodrug approved for COVID-19 treatment. The compound’s Z-configuration ensures optimal spatial alignment for binding to viral RNA-dependent RNA polymerase, inducing lethal mutagenesis in SARS-CoV-2 .

The hydroxyimino group enhances hydrogen-bonding capacity, contributing to target engagement and metabolic stability .

Properties

IUPAC Name |

(4Z)-4-hydroxyiminopiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5-3-4(7-9)1-2-6-5/h9H,1-3H2,(H,6,8)/b7-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTJBEHEIBAQIX-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C/C1=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(hydroxyimino)piperidin-2-one typically involves the reaction of piperidin-2-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-70°C to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

(4Z)-4-(hydroxyimino)piperidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(hydroxyimino)piperidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or modulation of the target’s function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-One Imine Derivatives

highlights three piperidin-4-one imine derivatives (compounds 1–3) with variations in substituents and stereochemistry. Key comparative parameters include:

The higher hydrogen bond donors and rotatable bonds in this compound enhance target specificity but reduce membrane permeability compared to simpler imine derivatives .

Nucleoside Analogs

Molnupiravir’s active form, N4-hydroxycytidine (NHC), shares the hydroxyimino motif with this compound but incorporates a ribose moiety. Comparative analysis reveals:

- Mechanistic Similarities: Both induce viral RNA mutagenesis; however, NHC’s ribose ring enables direct incorporation into viral RNA, while this compound requires metabolic activation .

- Bioavailability : Molnupiravir’s isobutyrate ester prodrug design enhances oral absorption (>30% bioavailability) compared to unmodified NHC (<10%) .

Research Findings and Implications

- Antiviral Efficacy: this compound derivatives demonstrate 10–100× higher potency against RNA viruses compared to non-imine piperidinones, attributed to improved RNA polymerase binding .

- Toxicity Profile: The hydroxyimino group reduces off-target cytotoxicity vs. N-methylated analogs (e.g., 1-methylpiperidin-4-yl in ), which exhibit nonspecific kinase inhibition .

- Synthetic Challenges: The Z-configuration requires precise stereocontrol during synthesis, unlike E-isomers or unsubstituted piperidinones .

Biological Activity

(4Z)-4-(hydroxyimino)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C5H8N2O2

- Molecular Weight : 128.13 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxylamine functional group is known to participate in redox reactions, potentially influencing cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of piperidine compounds, including this compound, exhibit antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated that modifications to the piperidine structure can enhance anticancer activity against colon carcinoma cells (HCT-116) with submicromolar IC50 values .

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| This compound | HCT-116 | < 1 µM |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It acts as an NMDA receptor antagonist, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases. The selectivity for specific NMDA receptor subtypes enhances its therapeutic potential while minimizing side effects .

Case Studies

- Anticancer Activity : A study focusing on piperidine derivatives showed that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancers. The mechanism involved inhibition of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis .

- Neuroprotection : In a model of excitotoxicity induced by glutamate, this compound demonstrated a protective effect on neuronal cells. The compound reduced neuronal death and preserved mitochondrial function, indicating its potential in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related piperidine compounds is useful.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.